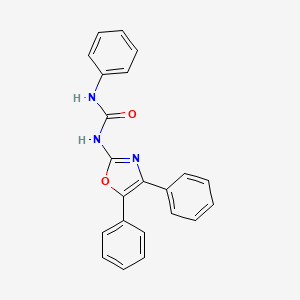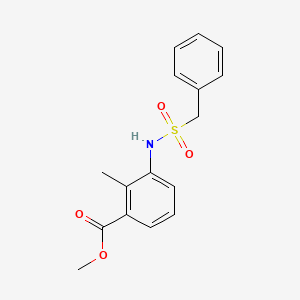![molecular formula C18H22N4O4 B4753490 ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4753490.png)
ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that features an indole moiety, a pyrazine ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C, yielding a bromoindole derivative . This intermediate can then be further functionalized to introduce the pyrazine and ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Ethyl 4-{2-[(1H-indol-2-ylcarbonyl)amino]acetyl}tetrahydro-1(2H)-pyrazinecarboxylate can be compared with other indole derivatives and pyrazine-containing compounds:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate: Another indole derivative with distinct pharmacological properties.
This compound’s unique combination of indole and pyrazine moieties, along with its ester functionality, distinguishes it from other similar compounds, providing a unique profile of chemical reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl 4-[2-(1H-indole-2-carbonylamino)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-2-26-18(25)22-9-7-21(8-10-22)16(23)12-19-17(24)15-11-13-5-3-4-6-14(13)20-15/h3-6,11,20H,2,7-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODLXNSYTXUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4753410.png)
![N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753417.png)
![5-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4753421.png)
![5,7-dimethyl-4-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B4753426.png)
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4753442.png)
![N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4753453.png)
![ethyl 1-allyl-2-[(4-chlorobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4753454.png)


![N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4753482.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
![7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4753494.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]pentanamide](/img/structure/B4753501.png)

